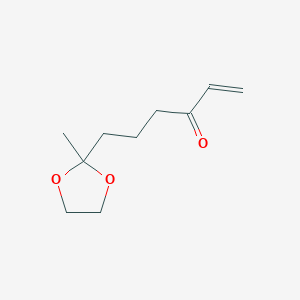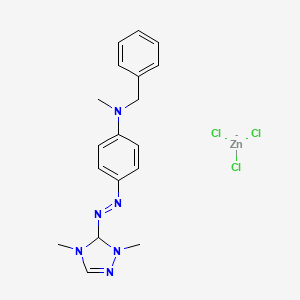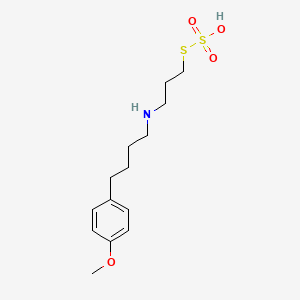
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate is an organic compound with the molecular formula C13H21NO4S2. This compound is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions. The compound’s structure includes a p-methoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate typically involves the reaction of 4-(p-methoxyphenyl)butylamine with 3-chloropropyl hydrogen thiosulfate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
- S-(2-{Ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
Uniqueness
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate is unique due to its specific structural features, such as the p-methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
38914-74-8 |
|---|---|
Molecular Formula |
C14H23NO4S2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-methoxy-4-[4-(3-sulfosulfanylpropylamino)butyl]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-19-14-8-6-13(7-9-14)5-2-3-10-15-11-4-12-20-21(16,17)18/h6-9,15H,2-5,10-12H2,1H3,(H,16,17,18) |
InChI Key |
JKPNBDINHLNEKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCNCCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


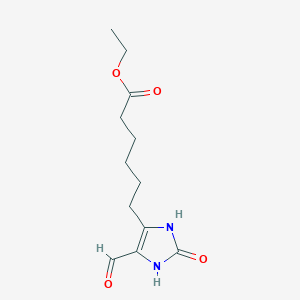



![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)

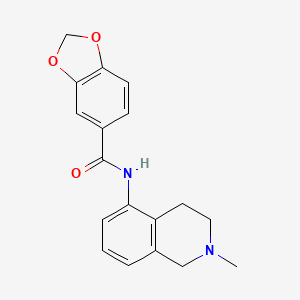

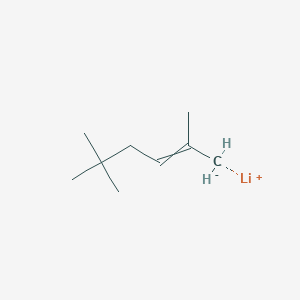
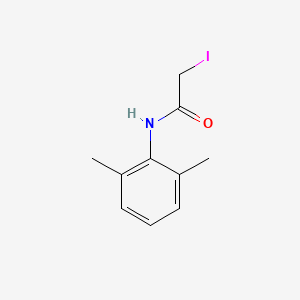
![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)

